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Compound of Interest

Compound Name:
2,4,6-Trimethoxy-3-

methylbenzaldehyde

CAS No.: 81574-58-5

Cat. No.: B1353596

Get Quote

Executive Summary & Strategic Rationale
The synthesis of 2,4,6-Trimethoxy-3-methylbenzaldehyde represents a critical transformation

in the preparation of furochromone pharmacophores, specifically analogues of Khellin and

Visnagin. This fully methylated aldehyde serves as a versatile building block, allowing for

downstream selective demethylation (e.g., using

or

) to access specific hydroxy-aldehydes required for cyclization.

While direct C-methylation of phloroglucinol derivatives is possible, it often suffers from poly-

alkylation and poor regiocontrol. This protocol outlines a regioselective, two-stage workflow

designed for high reproducibility and scalability:

Reductive Deoxygenation: Conversion of the commercially available 2,4,6-

trimethoxybenzaldehyde to 2,4,6-trimethoxytoluene via ionic hydrogenation.
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Vilsmeier-Haack Formylation: Electrophilic aromatic substitution to introduce the formyl

group at the sterically accessible meta position.

This route avoids the use of pyrophoric organolithiums (n-BuLi) on scale and eliminates the

randomness of Friedel-Crafts alkylations on electron-rich rings.

Retrosynthetic Analysis & Pathway
The logic of this synthesis relies on the electronic directing effects of the methoxy groups. The

1,3,5-trimethoxy substitution pattern activates the ring significantly, making the Vilsmeier-Haack

reaction the ideal "soft" electrophilic method to avoid over-reaction.

2,4,6-Trimethoxybenzaldehyde
(Starting Material)

1-Methyl-2,4,6-trimethoxybenzene
(Intermediate)

Step 1: Ionic Hydrogenation
(Et3SiH, TFA) 2,4,6-Trimethoxy-3-methylbenzaldehyde

(Target)

Step 2: Vilsmeier-Haack
(POCl3, DMF)

Click to download full resolution via product page

Figure 1: Two-step regioselective synthesis pathway maximizing yield and purity.

Experimental Protocols
Step 1: Preparation of 1-Methyl-2,4,6-trimethoxybenzene
Objective: Deoxygenation of the benzylic carbonyl to a methyl group. Method: Ionic

Hydrogenation (Silane/Acid).

Rationale: Unlike catalytic hydrogenation (Pd/C,

), which can sometimes reduce the aromatic ring in highly electron-rich systems, ionic
hydrogenation using Triethylsilane (

) and Trifluoroacetic acid (TFA) is chemoselective for the carbonyl oxygen.

Reagents & Equipment
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Reagent Equiv.[1][2][3][4] Role

2,4,6-Trimethoxybenzaldehyde 1.0 Substrate

Triethylsilane (

)
2.5 Hydride Source

Trifluoroacetic Acid (TFA) Solvent/Excess Proton Source/Solvent

Dichloromethane (DCM) Solvent Co-solvent (Optional)

Procedure
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-

Trimethoxybenzaldehyde (10.0 g, 51 mmol) in DCM (20 mL).

Acid Addition: Add TFA (40 mL) carefully. The solution may darken slightly.

Reduction: Cool the mixture to 0°C in an ice bath. Add Triethylsilane (20 mL, ~125 mmol)

dropwise over 30 minutes.

Note: Gas evolution is minimal, but exotherm must be controlled.

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by

TLC (Hexane/EtOAc 8:2). The aldehyde spot (

) should disappear, replaced by the less polar toluene derivative (

).

Workup:

Concentrate the reaction mixture under reduced pressure to remove excess TFA and

DCM.

Dilute the residue with

(100 mL).

Wash carefully with Saturated
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(3 x 50 mL) until neutral. Caution: CO2 evolution.

Wash with Brine (50 mL), dry over

, and concentrate.

Purification: The resulting oil often crystallizes upon standing. If necessary, recrystallize from

cold methanol or use short-path distillation.

Yield Target: >90%

Appearance: White crystalline solid or colorless oil.

Step 2: Vilsmeier-Haack Formylation
Objective: Regioselective introduction of the aldehyde at the C3 position. Mechanism:

via the Chloroiminium ion.

Reagents & Equipment
Reagent Equiv.[1][2][3][4] Role

1-Methyl-2,4,6-

trimethoxybenzene
1.0 Substrate

Phosphorus Oxychloride (

)
1.2 Vilsmeier Reagent precursor

N,N-Dimethylformamide (DMF) 1.5 Reagent/Solvent

Dichloromethane (DCM) Solvent Solvent (Optional)

Procedure
Vilsmeier Reagent Formation:

In a dry 3-neck flask under Nitrogen atmosphere, add DMF (1.5 equiv) and cool to 0°C.

Add

(1.2 equiv) dropwise over 20 minutes.
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Observation: The mixture will become viscous and turn pale yellow/orange (formation of

the chloroiminium salt). Stir at 0°C for 30 minutes.

Substrate Addition:

Dissolve 1-Methyl-2,4,6-trimethoxybenzene (from Step 1) in a minimal amount of DMF or

DCM.

Add this solution dropwise to the Vilsmeier reagent at 0°C.

Reaction Phase:

Allow the mixture to warm to RT.

Heat to 60°C for 2–3 hours.

Critical Control: Do not overheat (>90°C) to prevent O-demethylation by the acidic

byproducts.

Hydrolysis (Quench):

Cool the mixture to RT.

Pour the reaction mass onto crushed ice (approx. 5x reaction volume) containing Sodium

Acetate (buffered hydrolysis) or simply water.

Stir vigorously for 1 hour. The iminium intermediate hydrolyzes to the aldehyde,

precipitating the product.

Isolation:

Filter the precipitate if solid. If oily, extract with Ethyl Acetate (3 x 50 mL).

Wash organic layer with Water (2x), Sat.

(2x), and Brine.

Dry over
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and concentrate.

Purification:

Recrystallize from Ethanol or Methanol/Water.

Target Product: 2,4,6-Trimethoxy-3-methylbenzaldehyde.

Quality Control & Characterization
The identity of the product is confirmed by the specific pattern of protons in

NMR.

Technique
Expected Data
(Approximate)

Diagnostic Feature

NMR (

)
10.4 (s, 1H)

Aldehyde proton (Distinctive

downfield shift)

6.2 (s, 1H)
Aromatic H (Only 1 proton

remains at C5)

3.8 - 3.9 (m, 9H)
Methoxy groups (Three distinct

or overlapping singlets)

2.1 (s, 3H)
Aromatic Methyl (C3-Methyl

group)

Appearance
Off-white to pale yellow

needles

Melting Point: ~100–115°C

(Analogous range)

Mechanism of Action (Vilsmeier-Haack)[6][7]
The regioselectivity is driven by the synergistic directing effects of the methoxy groups. The C3

position is ortho to two methoxy groups and para to the third, making it highly nucleophilic.
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Reagent Formation:
DMF + POCl3 -> [Me2N=CHCl]+ Cl-

Electrophilic Attack:
Arene attacks Iminium species

at C3 position

Intermediate:
Ar-CH=N(+)Me2 species formed

Hydrolysis:
Water attacks iminium carbon

-> Eliminates NHMe2 -> Aldehyde

Click to download full resolution via product page

Figure 2: Mechanistic flow of the Vilsmeier-Haack formylation.

Troubleshooting & Safety
Common Failure Modes

"Black Tar" Formation:

Cause: Overheating during the Vilsmeier reaction or insufficient cooling during the

quenching of

.

Fix: Strictly maintain 0°C during addition. Do not exceed 60°C during the heating phase.

Low Yield in Step 1:

Cause: Incomplete reduction due to wet TFA or old Silane.

Fix: Use fresh reagents.[5] Ensure anhydrous conditions.
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Regioisomers:

Insight: In this specific substrate, positions 3 and 5 are equivalent due to symmetry.

Regioisomers are not possible unless demethylation occurs.

Safety Protocols
: Reacts violently with water to release HCl and Phosphoric acid. Quench slowly into ice.
Use a fume hood.

TFA: Corrosive and volatile. Causes severe burns.

DMF: Hepatotoxic and teratogenic. Avoid skin contact.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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